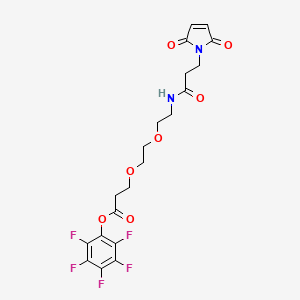![molecular formula C11H10F2O2S B3098982 4,4-Difluoro-1-[4-(methylthio)phenyl]-butane-1,3-dione CAS No. 134731-37-6](/img/structure/B3098982.png)
4,4-Difluoro-1-[4-(methylthio)phenyl]-butane-1,3-dione
概要
説明
4,4-Difluoro-1-[4-(methylthio)phenyl]-butane-1,3-dione is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of difluoro groups and a methylthio-substituted phenyl ring, which contribute to its distinctive chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-[4-(methylthio)phenyl]-butane-1,3-dione typically involves the use of difluoromethylation reagents and specific reaction conditions to introduce the difluoro groups. One common method involves the reaction of a suitable precursor with difluoromethylating agents under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to facilitate efficient production while minimizing by-products and waste.
化学反応の分析
Types of Reactions
4,4-Difluoro-1-[4-(methylthio)phenyl]-butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones, while substitution reactions can produce a range of derivatives with modified functional groups.
科学的研究の応用
4,4-Difluoro-1-[4-(methylthio)phenyl]-butane-1,3-dione has several scientific research applications:
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate, contributing to the development of new drugs.
作用機序
The mechanism of action of 4,4-Difluoro-1-[4-(methylthio)phenyl]-butane-1,3-dione involves its interaction with specific molecular targets and pathways. The difluoro groups and the methylthio-substituted phenyl ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are conducted to elucidate the exact pathways and molecular targets involved .
類似化合物との比較
Similar Compounds
Similar compounds include other difluoromethylated and methylthio-substituted phenyl derivatives, such as:
Uniqueness
4,4-Difluoro-1-[4-(methylthio)phenyl]-butane-1,3-dione is unique due to its specific combination of difluoro groups and a methylthio-substituted phenyl ring, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
4,4-difluoro-1-(4-methylsulfanylphenyl)butane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2S/c1-16-8-4-2-7(3-5-8)9(14)6-10(15)11(12)13/h2-5,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLOGEREYUWGFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)CC(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3098906.png)
![3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one](/img/structure/B3098911.png)


![2-[(3,4-Dimethylphenyl)oxy]acetaldehyde](/img/structure/B3098939.png)



![4-[(3-Iodophenoxy)methyl]piperidine](/img/structure/B3098979.png)





